molecular formula C15H15NOS B411611 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide CAS No. 327074-81-7

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide

Cat. No.: B411611
CAS No.: 327074-81-7
M. Wt: 257.4g/mol
InChI Key: PQOHSSFPAWVHAH-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and an acetamide group bonded to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylthiophenol with N-phenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-methylthiophenol+N-phenylacetamideNaOH, EtOH, refluxThis compound\text{4-methylthiophenol} + \text{N-phenylacetamide} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{this compound} 4-methylthiophenol+N-phenylacetamideNaOH, EtOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature or mild heating.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature.

    Substitution: Various nucleophiles; conditionsdepends on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamide group may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide group These features confer distinct chemical reactivity and potential biological activities compared to similar compounds

Biological Activity

2-[(4-methylphenyl)sulfanyl]-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The compound's mechanism of action and its implications for drug development are also discussed.

The chemical structure of this compound features a sulfanyl group that can undergo various chemical reactions, such as oxidation to form sulfoxides and sulfones, and reduction to thiols. These properties make it a versatile intermediate in organic synthesis and a candidate for biological evaluation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against selected bacterial strains, indicating strong antimicrobial properties .
  • Biofilm Inhibition : It exhibited notable inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction .
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2270
Staphylococcus epidermidis0.2565

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts on various enzymes:

  • Acetylcholinesterase (AChE) : The compound showed moderate inhibitory activity against AChE, which is relevant for neurodegenerative diseases like Alzheimer's .
  • α-glucosidase : It exhibited substantial inhibitory effects against α-glucosidase, suggesting potential applications in managing diabetes by regulating blood glucose levels .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • The acetamide moiety may modulate receptor functions or enzyme activities through non-covalent interactions, affecting various signaling pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cytotoxicity Assays : A study involving HEK293 cells demonstrated that the compound had a low cytotoxic profile with an IC50 greater than 60 μM, indicating safety at therapeutic concentrations .
  • Animal Studies : In vivo evaluations in mice indicated that the compound penetrates the blood-brain barrier effectively, making it a candidate for central nervous system applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHSSFPAWVHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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